molecular formula C15H25NO2 B12587068 Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate CAS No. 647836-67-7

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate

Cat. No.: B12587068
CAS No.: 647836-67-7
M. Wt: 251.36 g/mol
InChI Key: VDOZIJKTEYCAGI-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by an ethyl ester group at position 3, an ethyl substituent at position 4, and propyl groups at positions 2 and 3. Pyrrole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromaticity, reactivity, and ability to participate in hydrogen bonding and π-stacking interactions.

Properties

CAS No.

647836-67-7

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H25NO2/c1-5-9-12-11(7-3)14(15(17)18-8-4)13(16-12)10-6-2/h16H,5-10H2,1-4H3

InChI Key

VDOZIJKTEYCAGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(N1)CCC)C(=O)OCC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization to form the pyrrole ring. One common method involves the reaction of 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxaldehyde with ethyl alcohol in the presence of an acid catalyst to form the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted pyrroles.

Scientific Research Applications

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Structural Analog: Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 423768-51-8)

This compound (referred to here as Compound A ) shares the pyrrole-3-carboxylate core but differs significantly in substituents:

  • Position 1 : Cyclopropyl group (vs. hydrogen in the target compound).
  • Position 4 : Acetyl group (vs. ethyl group).
  • Positions 2 and 5 : Methyl groups (vs. propyl groups).
Key Differences in Properties and Reactivity:

Lipophilicity and Solubility: The target compound’s propyl groups enhance lipophilicity compared to Compound A’s methyl and acetyl substituents. This increases its solubility in nonpolar solvents but reduces aqueous solubility. Compound A’s acetyl group introduces polarity, enabling hydrogen bonding as an acceptor (C=O), which may improve crystallinity and melting point .

Thermal Stability and Melting Behavior :

  • The rigid cyclopropyl group in Compound A likely increases melting point compared to the flexible propyl chains in the target compound. Hydrogen bonding involving the acetyl group further stabilizes the crystal lattice .
  • The target compound’s alkyl chains may lower melting points due to reduced intermolecular forces.

Synthetic Accessibility :

  • Introducing cyclopropyl and acetyl groups (Compound A) requires specialized reagents (e.g., cyclopropanation agents, acetylating agents), whereas propyl and ethyl groups in the target compound can be appended via standard alkylation protocols.
  • Steric hindrance from the cyclopropyl group in Compound A may complicate synthetic modifications at position 1.

Reactivity :

  • The acetyl group in Compound A offers a reactive ketone site for further derivatization (e.g., condensation reactions), whereas the target compound’s ethyl and propyl groups are less reactive, favoring stability in harsh conditions.

Tabulated Comparison:
Property Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate Compound A (CAS 423768-51-8)
Molecular Weight Higher (due to propyl chains) Moderate
Key Substituents Ethyl (C4), Propyl (C2, C5) Acetyl (C4), Cyclopropyl (C1), Methyl (C2, C5)
Hydrogen Bonding Capacity Limited (ester group only) High (acetyl as acceptor)
Lipophilicity (LogP) Higher Moderate
Melting Point Likely lower Higher (due to H-bonding)

Broader Context of Pyrrole Derivatives

Pyrrole analogs with varying substituents exhibit diverse functionalities:

  • Electron-Withdrawing Groups (e.g., acetyl, nitro) : Enhance reactivity toward electrophilic substitution and participation in charge-transfer complexes.
  • Alkyl Chains (e.g., propyl, ethyl) : Improve membrane permeability in bioactive molecules but reduce crystallinity.
  • Heterocyclic Substituents (e.g., cyclopropyl) : Introduce steric and electronic effects that influence conformational stability .

Biological Activity

Ethyl 4-ethyl-2,5-dipropyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Overview of Pyrrole Derivatives

Pyrrole derivatives are known for their significant biological activities, including antimicrobial, anticancer, and antiviral effects. The structural diversity of pyrroles allows for various modifications that can enhance their pharmacological properties. This compound is one such derivative that has shown promise in several studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. This compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125
Escherichia coli3.12 - 12.5

These results suggest that the compound exhibits potent antimicrobial properties, particularly against resistant strains of bacteria .

Anticancer Properties

Pyrrole derivatives have also been investigated for their anticancer activities. This compound has shown cytotoxic effects on various cancer cell lines. In vitro studies demonstrated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : Ranging from 10 µM to 25 µM across different cell lines.

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with DNA : Some studies suggest that pyrrole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of this compound:

  • Study on Antimicrobial Activity : A study reported that this compound showed a higher antibacterial effect compared to standard antibiotics like vancomycin against MRSA .
  • Anticancer Study : Another research highlighted its efficacy in reducing tumor growth in vivo models when administered at specific dosages over a defined period .

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